molecular formula C23H29N3O4S B2909020 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide CAS No. 896284-92-7

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Cat. No. B2909020
CAS RN: 896284-92-7
M. Wt: 443.56
InChI Key: UGFPDESYPJBPEO-UHFFFAOYSA-N
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Description

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MS023 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In

Mechanism of Action

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide inhibits the activity of HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has been found to selectively inhibit HDAC1, HDAC2, and HDAC3, which are known to be overexpressed in many cancers.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide in lab experiments include its high potency and selectivity for HDACs, which allows for specific targeting of these enzymes. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide in scientific research. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Another potential direction is the use of this compound as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research in the scientific community.

Synthesis Methods

The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide involves the reaction of o-tolyl oxalyl chloride with N-(2-pyrrolidin-1-ylmethyl)-mesitylsulfonamide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. HDACs have been found to be overexpressed in many cancers, leading to the dysregulation of gene expression and cell proliferation. This compound has been shown to inhibit the activity of HDACs, leading to the induction of cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N'-(2-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-12-17(3)21(18(4)13-15)31(29,30)26-11-7-9-19(26)14-24-22(27)23(28)25-20-10-6-5-8-16(20)2/h5-6,8,10,12-13,19H,7,9,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPDESYPJBPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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